4',4''',4'''''-(1,3,5-Triazine-2,4,6-triyl)tris(([1,1'-biphenyl]-4-amine))
Overview
Description
4’,4’‘’,4’‘’‘’-(1,3,5-Triazine-2,4,6-triyl)tris(([1,1’-biphenyl]-4-amine)) is a novel organic compound characterized by its unique triazine core and biphenylamine substituents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4’,4’‘’,4’‘’‘’-(1,3,5-Triazine-2,4,6-triyl)tris(([1,1’-biphenyl]-4-amine)) typically involves the reaction of 4-aminobenzonitrile with trifluoromethanesulfonic acid in dichloromethane under nitrogen protection for 24 hours . The reaction mixture is then treated with water and sodium hydroxide to precipitate the product, which is filtered, washed, and dried to obtain the desired compound .
Industrial Production Methods
Industrial production methods for this compound are still under research and development. the scalability of the synthetic route mentioned above suggests that it could be adapted for large-scale production with appropriate optimization of reaction conditions and purification processes .
Chemical Reactions Analysis
Types of Reactions
4’,4’‘’,4’‘’‘’-(1,3,5-Triazine-2,4,6-triyl)tris(([1,1’-biphenyl]-4-amine)) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Sodium borohydride in ethanol.
Substitution: Sodium methoxide in methanol.
Major Products
The major products formed from these reactions include various substituted triazine derivatives and biphenylamine derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
4’,4’‘’,4’‘’‘’-(1,3,5-Triazine-2,4,6-triyl)tris(([1,1’-biphenyl]-4-amine)) has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 4’,4’‘’,4’‘’‘’-(1,3,5-Triazine-2,4,6-triyl)tris(([1,1’-biphenyl]-4-amine)) involves its interaction with specific molecular targets and pathways. The triazine core and biphenylamine substituents enable the compound to act as an electron acceptor, facilitating charge transfer and coordination with metal ions . This property is particularly useful in the formation of metal-organic frameworks and other coordination compounds .
Comparison with Similar Compounds
Similar Compounds
- 4,4’,4’'-(1,3,5-Triazine-2,4,6-triyl)trianiline
- 4,4’,4’'-((1,3,5-Triazine-2,4,6-triyl)tris(oxy))tribenzaldehyde
- 2,4,6-Tris(4-carboxyphenyl)-s-triazine
Uniqueness
Compared to similar compounds, 4’,4’‘’,4’‘’‘’-(1,3,5-Triazine-2,4,6-triyl)tris(([1,1’-biphenyl]-4-amine)) stands out due to its unique combination of triazine and biphenylamine moieties, which confer enhanced chemical stability and versatility in various applications . Its ability to form stable coordination complexes with metal ions further distinguishes it from other triazine derivatives .
Properties
IUPAC Name |
4-[4-[4,6-bis[4-(4-aminophenyl)phenyl]-1,3,5-triazin-2-yl]phenyl]aniline | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C39H30N6/c40-34-19-13-28(14-20-34)25-1-7-31(8-2-25)37-43-38(32-9-3-26(4-10-32)29-15-21-35(41)22-16-29)45-39(44-37)33-11-5-27(6-12-33)30-17-23-36(42)24-18-30/h1-24H,40-42H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YZHZLVSLFBPKBX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC=C(C=C2)N)C3=NC(=NC(=N3)C4=CC=C(C=C4)C5=CC=C(C=C5)N)C6=CC=C(C=C6)C7=CC=C(C=C7)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C39H30N6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
582.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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